molecular formula C7H10N2O3S B7909517 (3-Amino-4-hydroxyphenyl)methanesulfonamide CAS No. 1093758-98-5

(3-Amino-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B7909517
CAS No.: 1093758-98-5
M. Wt: 202.23 g/mol
InChI Key: LJAALLSCXWCHSR-UHFFFAOYSA-N
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Description

(3-Amino-4-hydroxyphenyl)methanesulfonamide is a benzenesulfonamide derivative that serves as a highly valuable chemical scaffold and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both hydrophilic (amino, hydroxyl) and lipophilic (aromatic ring) regions, is known to contribute to improved pharmacokinetic properties in its derivatives, making it a promising lead compound for drug discovery . The primary research application of this compound is in the design and synthesis of novel carbonic anhydrase (CA) inhibitors . Derivatives of 3-Amino-4-hydroxybenzenesulfonamide have demonstrated significant biological activity, including the reduction of viability in aggressive cancer cell lines such as human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) in both 2D and 3D cell culture models . The compound provides a useful core structure for extensive Structure-Activity Relationship (SAR) studies, allowing researchers to explore how modifications affect binding affinity and selectivity towards different CA isoenzymes, which are attractive targets for anticancer drug development . Beyond its role in developing CA inhibitors, the chemical intermediate is also utilized in the creation of Schiff bases, which are reported to possess a broad spectrum of biological activities, including antibacterial and antifungal properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-amino-4-hydroxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAALLSCXWCHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265480
Record name 3-Amino-4-hydroxybenzenemethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093758-98-5
Record name 3-Amino-4-hydroxybenzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093758-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxybenzenemethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation of 3-Amino-4-hydroxyphenol

The most straightforward method involves reacting 3-amino-4-hydroxyphenol with methanesulfonyl chloride (MsCl) under controlled conditions. This approach leverages the nucleophilic reactivity of the hydroxyl group to form the sulfonate ester, followed by ammonolysis to yield the sulfonamide.

Procedure :

  • Sulfonation :

    • Dissolve 3-amino-4-hydroxyphenol in anhydrous acetone or dichloromethane.

    • Add methanesulfonyl chloride dropwise at 0–5°C in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize HCl.

    • Stir for 2–4 hours at room temperature .

    • Isolate the intermediate sulfonate ester via filtration and washing.

  • Ammonolysis :

    • React the sulfonate ester with aqueous ammonia (25–30%) at 60–80°C for 6–8 hours.

    • Neutralize excess ammonia and purify via recrystallization from ethanol/water .

Key Data :

ParameterValueSource
Yield72–88%
Purity>98% (HPLC)
Reaction Time8–12 hours

Advantages :

  • Simple two-step process.

  • High selectivity for the hydroxyl group over the amino group .

Challenges :

  • Requires strict temperature control to avoid side reactions.

  • Ammonolysis may require prolonged heating.

Reduction of 3-Nitro-4-hydroxyphenyl Methanesulfonate

This method involves synthesizing a nitro precursor, followed by catalytic hydrogenation or chemical reduction to introduce the amino group.

Procedure :

  • Sulfonation of 3-Nitro-4-hydroxyphenol :

    • React 3-nitro-4-hydroxyphenol with MsCl in dichloromethane using pyridine as a base.

    • Isolate 3-nitro-4-hydroxyphenyl methanesulfonate .

  • Reduction :

    • Catalytic hydrogenation: Use H₂ (1–3 atm) with 10% Pd/C in methanol at 25–30°C .

    • Chemical reduction: Employ Fe/HCl or SnCl₂ in ethanol under reflux .

Key Data :

ParameterValueSource
Hydrogenation Yield85–92%
Fe/HCl Yield70–78%
Purity95–99%

Advantages :

  • Nitro groups are efficiently reduced to amines.

  • Scalable for industrial production .

Challenges :

  • Requires handling of explosive nitro intermediates.

  • Catalyst poisoning risks in hydrogenation .

Protective Group Strategy for Regioselective Sulfonation

To avoid competing reactions between amino and hydroxyl groups, protective groups are employed.

Procedure :

  • Amino Protection :

    • Acetylate 3-amino-4-hydroxyphenol with acetic anhydride in pyridine to form 3-acetamido-4-hydroxyphenol .

  • Sulfonation :

    • React the protected intermediate with MsCl in acetone at 0°C .

  • Deprotection and Reduction :

    • Hydrolyze the acetyl group with HCl/ethanol.

    • Reduce any nitro intermediates if present .

Key Data :

ParameterValueSource
Overall Yield65–75%
Purity97%

Advantages :

  • Ensures regioselectivity.

  • Minimizes side reactions .

Challenges :

  • Additional steps increase complexity.

  • Acidic hydrolysis may degrade sensitive groups.

Industrial-Scale Synthesis via Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance efficiency and safety.

Procedure :

  • Continuous Sulfonation :

    • Pump 3-amino-4-hydroxyphenol and MsCl through a microreactor at 50°C with a residence time of 5 minutes .

  • In-line Ammonolysis :

    • Mix the sulfonate ester stream with aqueous ammonia at 70°C .

Key Data :

ParameterValueSource
Yield90–95%
Throughput1–5 kg/hour

Advantages :

  • Rapid heat dissipation minimizes decomposition.

  • Suitable for large-scale production .

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Direct Sulfonation72–88%>98%ModerateLow
Nitro Reduction70–92%95–99%HighMedium
Protective Groups65–75%97%LowHigh
Continuous Flow90–95%>99%HighHigh

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties
Research indicates that (3-Amino-4-hydroxyphenyl)methanesulfonamide exhibits notable anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests its potential use in developing anti-inflammatory drugs aimed at conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes . Studies have highlighted its activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant bacteria .

Anticancer Potential
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Compounds with similar structural features have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific interactions of this compound with tubulin and other cellular targets are areas of ongoing research.

Chemical Synthesis and Industrial Applications

Synthesis Pathways
The synthesis of this compound typically involves reacting 3-amino-4-hydroxybenzenesulfonamide with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction can be optimized for scale-up in industrial settings using continuous flow reactors to enhance safety and yield.

Intermediate in Chemical Reactions
Due to its functional groups, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is utilized in producing pharmaceuticals and agrochemicals where specific reactivity patterns are required.

Biological Mechanisms and Interactions

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biological targets. This capability allows it to modulate enzyme activities and receptor functions effectively .

Case Studies and Research Findings

Recent studies have explored the antimicrobial efficacy of various derivatives based on the this compound scaffold. For example:

  • Study on Antimicrobial Activity : A series of derivatives were tested against ESKAPE pathogens, revealing varying degrees of effectiveness against resistant strains. Notably, compounds demonstrated MIC values indicating significant antibacterial properties .
  • Anticancer Research : Investigations into the cytotoxic effects of related compounds on lung cancer cells showed promising results, with specific derivatives reducing cell viability significantly compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of (3-Amino-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4-hydroxyphenyl)methanesulfonamide
  • (3-Amino-4-hydroxyphenyl)methylsulfone
  • (3-Amino-4-hydroxyphenyl)ethanesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

(3-Amino-4-hydroxyphenyl)methanesulfonamide, with the molecular formula C9H11N2O3S and a molecular weight of approximately 229.26 g/mol, has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that includes an amino group, a hydroxyl group, and a methanesulfonamide moiety, which contribute to its potential therapeutic applications.

Research indicates that this compound interacts with specific molecular targets within biological systems. Its primary mechanism appears to involve the inhibition of the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory process. This suggests that the compound may possess significant anti-inflammatory properties . Additionally, its interaction with various enzymes and receptors modulates their activity, contributing to its therapeutic effects in inflammation and possibly other conditions.

Biological Activities

  • Anti-inflammatory Activity :
    • The compound's ability to inhibit COX enzymes indicates potential use in managing pain and inflammation. Studies have shown that it effectively reduces inflammatory markers in vitro and in vivo models.
  • Antimicrobial Properties :
    • This compound has demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. The minimum inhibitory concentrations (MICs) reported range from 1 to 8 µg/mL against resistant strains .
  • Anticancer Potential :
    • Emerging evidence suggests that this compound may possess anticancer properties. It has shown selective cytotoxicity against certain cancer cell lines, indicating its potential as a chemotherapeutic agent. In particular, studies have highlighted its activity against hormone-resistant breast cancer cells .

Table 1: Summary of Biological Activities

Biological ActivityTarget Pathogen/Cell LineMIC/IC50 ValuesReferences
Anti-inflammatoryCOX enzymesInhibition observed,
AntimicrobialMRSA, Enterococcus faecalis1-8 µg/mL ,
AnticancerMCF7 breast cancer cellsIC50 ~2.5 µM ,

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is generally conducted at room temperature using dichloromethane as a solvent, followed by purification through recrystallization or chromatography.

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from other related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-Hydroxyphenyl)methanesulfonamideLacks the amino groupSimpler structure, fewer functional groups
N-(4-acetyl-2-hydroxyphenyl)methanesulfonamideDifferent substitution patternVariations in biological activity due to structural differences
3-Amino-4-hydroxybenzoic acidContains similar hydroxyl and amino groupsPrimarily studied for different biological activities

Q & A

Q. What are the established synthetic routes for (3-Amino-4-hydroxyphenyl)methanesulfonamide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via sulfonation of aromatic amines. A common approach involves diazonium salt formation followed by coupling with methanesulfonamide derivatives. For example, Al-Rufaie (2016) synthesized analogous sulfonamide-metal complexes using diazo coupling reactions, with intermediates characterized via UV-Vis, IR, and elemental analysis . Key steps include:

  • Diazotization: Nitrosation of the aromatic amine group at 0–5°C in acidic media.
  • Coupling: Reaction with methanesulfonamide derivatives under controlled pH (7–9).
  • Purification: Recrystallization using ethanol/water mixtures.
    Characterization relies on 1H/13C NMR for structural confirmation and HPLC (e.g., C18 columns, acetonitrile/water mobile phase) for purity assessment .

Q. What analytical techniques are critical for confirming the purity and stability of this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity analysis. Retention times and peak symmetry are compared against reference standards .
  • Spectroscopy: IR confirms sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹). NMR (DMSO-d6) identifies aromatic protons (δ 6.5–7.5 ppm) and NH/OH groups (δ 9–10 ppm) .
  • Stability Studies: Accelerated degradation under thermal (40–60°C) and hydrolytic (pH 1–13) conditions, monitored via LC-MS to detect hydrolysis byproducts (e.g., sulfonic acid derivatives) .

Q. How does the compound’s solubility and pH stability impact experimental design?

Methodological Answer: The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (DMSO, DMF). For biological assays:

  • Buffering: Use phosphate buffers (pH 7.4) with ≤10% DMSO to maintain solubility without denaturing proteins.
  • pH-Dependent Stability: Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Stability is optimal at pH 6–8, verified via UV spectrophotometry .

Advanced Research Questions

Q. How can computational docking predict the interaction of this compound with biological targets?

Methodological Answer: AutoDock 4.2 or Schrödinger Suite is used to model interactions. Key steps:

  • Protein Preparation: Retrieve target structures (e.g., COX-2, PDB ID: 3BZ3) and remove water/ions.
  • Ligand Optimization: Minimize energy for the compound using DFT (B3LYP/6-31G* basis set).
  • Docking: Grid boxes centered on active sites (e.g., COX-2’s hydrophobic channel).
    Validation requires RMSD < 2 Å between docked and crystallographic poses. Methanesulfonamide derivatives often show hydrogen bonding with Arg120 and Tyr355 in COX-2 .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer: Discrepancies in IC50 values (e.g., COX-2 inhibition) arise from assay conditions. Mitigation strategies:

  • Standardized Assays: Use identical enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms).
  • Control for Redox Activity: Add antioxidants (e.g., ascorbate) to prevent compound oxidation during assays.
  • Meta-Analysis: Compare data across studies using the same methodologies (e.g., fluorescence vs. radiometric assays) .

Q. How are metal complexes of this compound synthesized, and what are their applications?

Methodological Answer: Metal complexes (e.g., Cu²⁺, Fe³⁺) enhance catalytic or antimicrobial activity. Synthesis involves:

  • Complexation: React the compound with metal salts (e.g., CuCl₂) in ethanol/water (1:1) at 60°C.
  • Characterization: UV-Vis (d-d transitions), ESR for metal oxidation states, and X-ray crystallography for structural elucidation.
    Applications include catalysis (oxidation of alkanes) and antimicrobial studies (zone inhibition assays against S. aureus) .

Q. What role does the methanesulfonamide group play in the compound’s pharmacokinetics?

Methodological Answer: The sulfonamide group enhances:

  • Metabolic Stability: Resists cytochrome P450 oxidation due to electron-withdrawing effects.
  • Plasma Protein Binding: High affinity for albumin (log P ~1.5), measured via equilibrium dialysis.
  • Excretion: Renal clearance predominates, with glucuronidation of the phenolic -OH group detected in urine via LC-MS/MS .

Q. How can structural analogs of this compound be designed to improve target selectivity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the hydroxyl group with fluorine to enhance metabolic stability.
  • Side Chain Modulation: Introduce morpholine or piperazine rings to improve solubility (e.g., 3-Amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide) .
  • Computational QSAR: Use CoMFA/CoMSIA models to correlate substituent electronic parameters (Hammett σ) with activity .

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